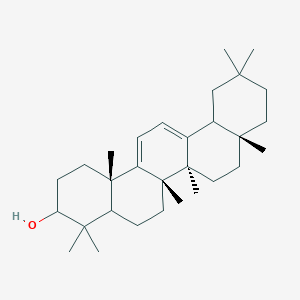
beta-Amyra-9(11),12-dien-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Amyra-9(11),12-dien-3beta-ol: is a naturally occurring triterpenoid compound. It is a member of the oleanane family of triterpenes, which are widely distributed in the plant kingdom. This compound is known for its diverse biological activities and has been isolated from various plant sources, including the resin of Protium heptaphyllum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Amyra-9(11),12-dien-3beta-ol can be achieved through several methods. One common approach involves the reduction of glycyrrhetic acid using sodium borohydride in tetrahydrofuran-water with a base, followed by dehydration of the intermediate epimeric mixture by refluxing in tetrahydrofuran with concentrated hydrochloric acid . Another method involves the use of di-isobutylaluminum hydride in dichloromethane, followed by treatment with water to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plant resins. The extraction process may include solvent extraction, followed by purification using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Amyra-9(11),12-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Beta-Amyra-9(11),12-dien-3beta-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of beta-Amyra-9(11),12-dien-3beta-ol involves its interaction with various molecular targets and pathways. The compound has been shown to enhance cell migration and promote angiogenesis, which are critical processes in wound healing . It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Beta-Amyrin: Another triterpenoid with similar anti-inflammatory and wound healing properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Ursolic Acid: Exhibits antitumor and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C30H48O |
|---|---|
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(6aS,6bR,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-ol |
InChI |
InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9-10,21-22,24,31H,11-19H2,1-8H3/t21?,22?,24?,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
FNKOKHZCQSJJOQ-YPSCHVQDSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CC=C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C1CC(CC2)(C)C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
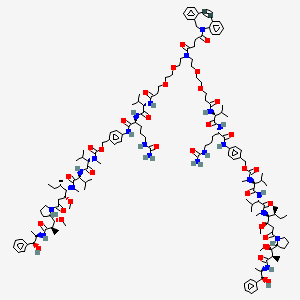
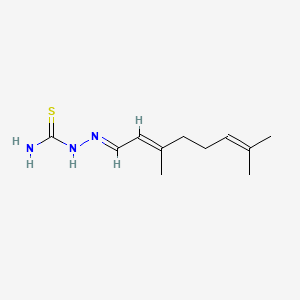
![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)
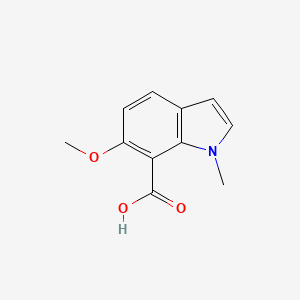
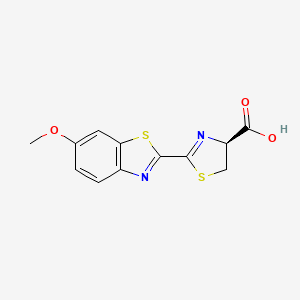

![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
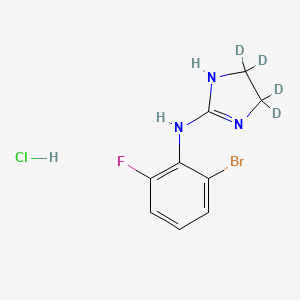
![2-{[2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl]sulfanyl}benzoic acid](/img/structure/B12429890.png)

